molecular formula C19H24N2O3S B3620859 N~1~-cyclohexyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide

N~1~-cyclohexyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide

Cat. No.: B3620859
M. Wt: 360.5 g/mol
InChI Key: VRJCVHYBQHNLJQ-UHFFFAOYSA-N
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Description

The compound “N~1~-cyclohexyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide” is a complex organic molecule. It contains a cyclohexyl group (a six-membered carbon ring), a methyl group (a single carbon atom with three hydrogen atoms), a naphthyl group (a two-ring carbon structure), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms), and a glycinamide group (derived from glycine, the simplest amino acid) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexyl and naphthyl groups would provide a rigid, three-dimensional structure, while the sulfonyl and glycinamide groups would likely be involved in any reactions the compound undergoes .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the nature of the functional groups present. For example, the presence of the sulfonyl group might make the compound more polar and therefore more soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s a biologically active compound, the different functional groups could interact with various biological targets, but without specific research, this is purely speculative .

Safety and Hazards

Without specific information on this compound, it’s hard to provide detailed safety and hazard information. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has biological activity, it could be studied as a potential pharmaceutical. Alternatively, if it has interesting chemical properties, it could be studied for use in chemical synthesis or materials science .

Properties

IUPAC Name

N-cyclohexyl-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-21(14-19(22)20-17-9-3-2-4-10-17)25(23,24)18-12-11-15-7-5-6-8-16(15)13-18/h5-8,11-13,17H,2-4,9-10,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJCVHYBQHNLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CCCCC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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